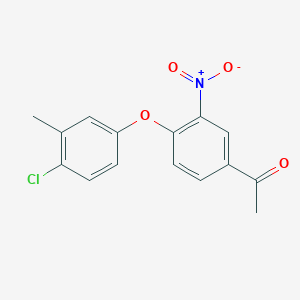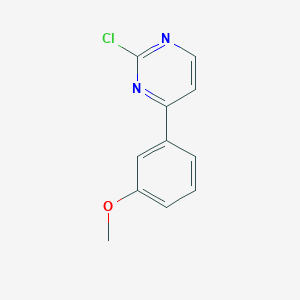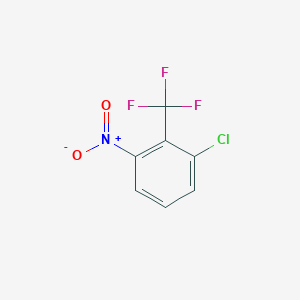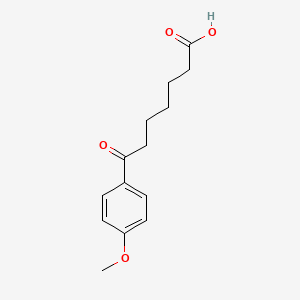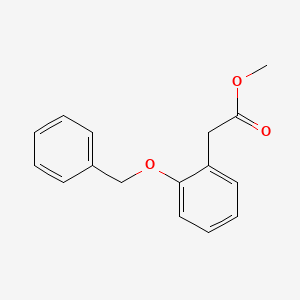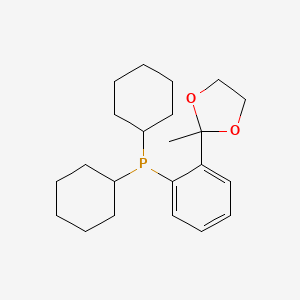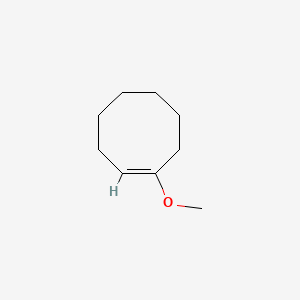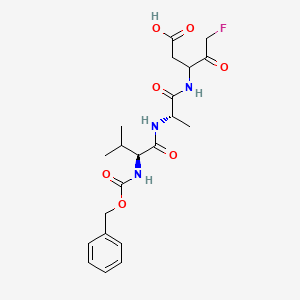
Z-Val-Ala-DL-Asp-Fluoromethylketone
Overview
Description
Z-Val-Ala-DL-Asp-Fluoromethylketone is a synthetic peptide-based compound known for its role as a pan-caspase inhibitor. It is widely used in scientific research to study apoptosis, a form of programmed cell death. The compound inhibits caspases, which are protease enzymes playing essential roles in apoptosis, necrosis, and inflammation .
Mechanism of Action
Target of Action
Z-Val-Ala-DL-Asp-Fluoromethylketone, also known as benzyloxycarbonyl-Val-Ala-DL-Asp-fluoromethylketone or 5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoic acid, primarily targets caspase-1 , as well as other caspases . Caspases are a family of protease enzymes playing essential roles in programmed cell death (including apoptosis), necrosis, and inflammation.
Mode of Action
This compound is a non-methylated, competitive, and irreversible inhibitor of caspase-1 and other caspases . It binds to the active site of the enzyme, preventing it from interacting with its substrates, thereby inhibiting the enzyme’s activity. This inhibition can be used directly with purified enzymes .
Biochemical Pathways
The inhibition of caspases by this compound affects the apoptotic pathways within the cell . Apoptosis, or programmed cell death, is a crucial process in development and disease, and its dysregulation can lead to various disorders, including cancer and autoimmune diseases. By inhibiting caspases, this compound can prevent the execution of apoptosis, thereby influencing cell survival and death signals.
Pharmacokinetics
As a small molecule, it is expected to have good bioavailability and can be used directly with purified enzymes
Result of Action
The primary result of this compound’s action is the inhibition of apoptosis . By inhibiting caspases, it prevents the formation of large kilobase-pair fragments of DNA, a characteristic biochemical change associated with apoptosis . This can influence cell survival and death, potentially affecting the progression of diseases where apoptosis plays a key role.
Biochemical Analysis
Biochemical Properties
Benzyloxycarbonyl-Val-Ala-DL-Asp-fluoromethylketone functions primarily as an inhibitor of caspases, particularly caspase-1, caspase-3, and caspase-7 . By binding irreversibly to the catalytic site of these enzymes, it prevents their activation and subsequent cleavage of target proteins. This inhibition is crucial in blocking the apoptotic pathways mediated by these caspases. Additionally, benzyloxycarbonyl-Val-Ala-DL-Asp-fluoromethylketone interacts with other biomolecules such as peptide N-glycanase, influencing various cellular processes .
Cellular Effects
The effects of benzyloxycarbonyl-Val-Ala-DL-Asp-fluoromethylketone on cells are profound. It inhibits apoptosis by blocking the activation of caspases, leading to increased cell survival in various cell types . This compound has been shown to reduce apoptosis in granulosa cells, thereby preserving ovarian follicles during transplantation . Furthermore, it influences cell signaling pathways, such as the nuclear factor-kB pathway, and affects gene expression related to apoptosis and inflammation .
Molecular Mechanism
At the molecular level, benzyloxycarbonyl-Val-Ala-DL-Asp-fluoromethylketone exerts its effects by binding to the active sites of caspases, forming a covalent bond that inhibits their proteolytic activity . This binding prevents the cleavage of pro-apoptotic substrates, thereby blocking the apoptotic cascade. Additionally, it has been associated with endoplasmic reticulum stress and autophagy induction in certain cell types .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of benzyloxycarbonyl-Val-Ala-DL-Asp-fluoromethylketone can vary over time. It has been observed that the compound maintains its inhibitory activity over extended periods when stored at -20°C . Its stability can be compromised under certain conditions, leading to degradation and reduced efficacy. Long-term studies have shown that continuous exposure to benzyloxycarbonyl-Val-Ala-DL-Asp-fluoromethylketone can result in adaptive cellular responses, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of benzyloxycarbonyl-Val-Ala-DL-Asp-fluoromethylketone in animal models are dose-dependent. At lower doses, it effectively inhibits apoptosis without causing significant toxicity . At higher doses, it can induce adverse effects, including necrosis and inflammation . Studies have shown that the optimal dosage varies depending on the specific application and the animal model used.
Metabolic Pathways
Benzyloxycarbonyl-Val-Ala-DL-Asp-fluoromethylketone is involved in several metabolic pathways, primarily related to apoptosis and inflammation . It interacts with enzymes such as peptide N-glycanase and influences metabolic flux by modulating the activity of caspases . This compound can also affect the levels of various metabolites, contributing to its overall impact on cellular metabolism.
Transport and Distribution
Within cells, benzyloxycarbonyl-Val-Ala-DL-Asp-fluoromethylketone is transported and distributed through passive diffusion due to its cell-permeable nature . It accumulates in the cytoplasm, where it interacts with its target enzymes. The distribution of this compound within tissues can vary, with higher concentrations observed in areas with active caspase activity .
Subcellular Localization
Benzyloxycarbonyl-Val-Ala-DL-Asp-fluoromethylketone primarily localizes in the cytoplasm, where it exerts its inhibitory effects on caspases . It does not require specific targeting signals or post-translational modifications for its activity. Its localization can influence its function, as it needs to be in proximity to its target enzymes to effectively inhibit them .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Val-Ala-DL-Asp-Fluoromethylketone involves the stepwise assembly of the peptide chain followed by the introduction of the fluoromethylketone group. The process typically includes:
Solid-phase peptide synthesis (SPPS): This method involves the sequential addition of protected amino acids to a resin-bound peptide chain.
Cleavage and deprotection: The peptide is cleaved from the resin and deprotected to yield the free peptide.
Fluoromethylketone introduction:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions: Z-Val-Ala-DL-Asp-Fluoromethylketone primarily undergoes substitution reactions due to the presence of the fluoromethylketone group. It can also participate in hydrolysis reactions under specific conditions.
Common Reagents and Conditions:
Substitution reactions: These reactions typically involve nucleophiles such as amines or thiols.
Hydrolysis reactions: These reactions occur in the presence of water or aqueous solutions, often catalyzed by acids or bases.
Major Products: The major products formed from these reactions include modified peptides where the fluoromethylketone group is replaced or hydrolyzed .
Scientific Research Applications
Z-Val-Ala-DL-Asp-Fluoromethylketone is extensively used in various fields of scientific research:
Chemistry: It serves as a tool to study enzyme inhibition and reaction mechanisms.
Biology: The compound is used to investigate apoptosis and related cellular processes.
Medicine: It has potential therapeutic applications in diseases where apoptosis is dysregulated, such as cancer and neurodegenerative disorders.
Industry: The compound is used in the development of apoptosis assays and other biochemical applications
Comparison with Similar Compounds
Z-Val-Asp (OMe)-Val-Ala-DL-Asp (OMe)-fluoromethylketone: This compound is also a caspase inhibitor but has a different peptide sequence and specificity.
Z-Val-Ala-DL-Asp (OMe)-fluoromethylketone: This variant includes a methyl ester group, which affects its cell permeability and stability.
Uniqueness: Z-Val-Ala-DL-Asp-Fluoromethylketone is unique due to its broad-spectrum inhibition of caspases, making it a valuable tool in apoptosis research. Its ability to irreversibly inhibit multiple caspases distinguishes it from other more selective inhibitors .
Properties
IUPAC Name |
5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FN3O7/c1-12(2)18(25-21(31)32-11-14-7-5-4-6-8-14)20(30)23-13(3)19(29)24-15(9-17(27)28)16(26)10-22/h4-8,12-13,15,18H,9-11H2,1-3H3,(H,23,30)(H,24,29)(H,25,31)(H,27,28)/t13-,15?,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUHZYLYARUNIA-LWSHRDBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FN3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60420583 | |
| Record name | AC1NUZLU | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60420583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220644-02-0 | |
| Record name | AC1NUZLU | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60420583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does benzyloxycarbonyl-Val-Ala-DL-Asp-Fluoromethylketone inhibit caspases?
A1: Benzyloxycarbonyl-Val-Ala-DL-Asp-Fluoromethylketone acts as a suicide inhibitor by irreversibly binding to the catalytic cysteine residue within the active site of caspases. This prevents the enzyme from cleaving its natural substrates, thus blocking downstream apoptotic events.
Q2: What are the downstream effects of caspase inhibition by benzyloxycarbonyl-Val-Ala-DL-Asp-Fluoromethylketone?
A2: Benzyloxycarbonyl-Val-Ala-DL-Asp-Fluoromethylketone, by inhibiting caspases, can prevent several hallmarks of apoptosis, including:
- Inhibition of DNA fragmentation: [, , , , ]
- Suppression of apoptotic morphology: [, , , , , , , , ]
- Prevention of cytochrome c release in some cases: [, , ]
- Inhibition of poly (ADP-ribose) polymerase (PARP) cleavage: [, , , ]
- Modulation of Bax translocation (in some cases): [, ]
Q3: Does benzyloxycarbonyl-Val-Ala-DL-Asp-Fluoromethylketone always completely block apoptosis?
A: While a potent inhibitor, benzyloxycarbonyl-Val-Ala-DL-Asp-Fluoromethylketone may not completely block all apoptotic pathways. Some studies report that it fails to prevent early apoptotic events like phosphatidylserine exposure despite caspase inhibition. [, ] Additionally, it may not protect against cell death induced by certain stimuli that trigger both apoptotic and necrotic pathways. [, ]
Q4: What is the molecular formula and weight of benzyloxycarbonyl-Val-Ala-DL-Asp-Fluoromethylketone?
A4: The molecular formula is C20H28FN3O7, and its molecular weight is 441.45 g/mol.
Q5: What in vitro models have been used to study benzyloxycarbonyl-Val-Ala-DL-Asp-Fluoromethylketone's effects?
A5: Various cell lines have been utilized, including:
- Myelomonocytic leukemia cells (U937) []
- Breast cancer cells (MTLn3) []
- Cervical carcinoma cells (HeLa) []
- Human neuroblastoma cells (SH-SY5Y) []
- Human astrocytoma cells []
- Human umbilical vein endothelial cells (HUVECs) []
- Human T-cell leukemia virus type I (HTLV-I) infected T-cell lines []
- Human gastric carcinoma cells (TMK-1) and human leukemic cells (HL-60) []
- Rat interleukin-2 activated natural killer (A-NK) cells and rat hepatocytes []
- Human neuroepithelioma cells (CHP-100) []
- Murine J774A.1 macrophages and macrophages derived from human monocytes []
- Jurkat and J774 cells []
Q6: What in vivo models have been used to investigate benzyloxycarbonyl-Val-Ala-DL-Asp-Fluoromethylketone?
A6: In vivo studies have been conducted in:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


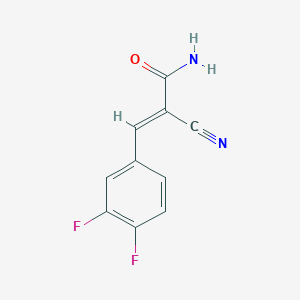
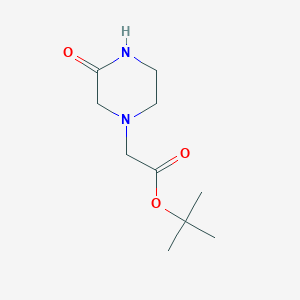
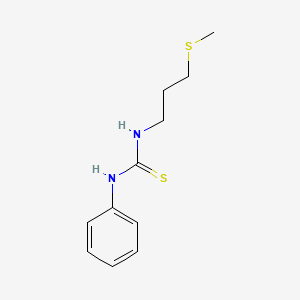
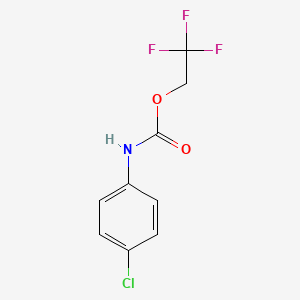
![1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B1352557.png)
![(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[(2R,3R)-2,3,4-trihydroxybutyl]amino]butanoyl]amino]-N-phenylpentanamide](/img/structure/B1352561.png)
![1-[4-(4-Methylphenoxy)-3-nitrophenyl]ethanone](/img/structure/B1352562.png)
